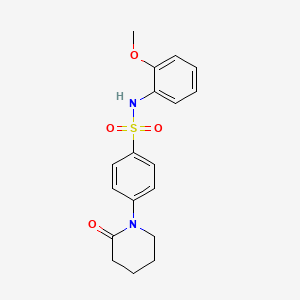

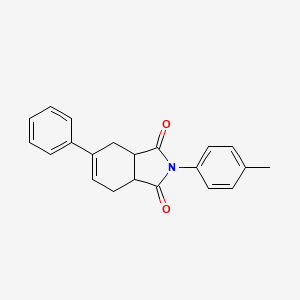

![molecular formula C19H23N3O4S B4887761 1-[(2-isopropyl-5-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4887761.png)

1-[(2-isopropyl-5-nitrophenyl)sulfonyl]-4-phenylpiperazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamides, including structures similar to "1-[(2-isopropyl-5-nitrophenyl)sulfonyl]-4-phenylpiperazine," often involves innovative approaches due to challenges in conventional sulfonamide formation. A novel synthesis method utilizing p-nitrophenoxide as a leaving group has been developed to yield desired sulfonamides with a variety of amines, showing significant potency and selectivity in their respective fields (Luo Yan et al., 2006).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, closely related to the compound of interest, is crucial for understanding their biological activity. Studies on the structural and spectroscopic properties of similar compounds reveal details about their molecular interactions and stability, providing insights into their potential applications and mechanisms of action (I. Binkowska et al., 2001).

Chemical Reactions and Properties

Sulfonamides, including the compound , undergo various chemical reactions, significantly impacting their properties and applications. For instance, the development of sulfonic acid prodrugs showcases the chemical versatility and potential for enhanced bioavailability of these compounds (Luo Yan & C. Müller, 2004).

Physical Properties Analysis

The physical properties of such sulfonamides, including solubility, stability, and crystalline structure, are pivotal for their practical applications. Research on similar compounds provides valuable data on these aspects, facilitating their use in various scientific and industrial fields (Lin et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity, binding affinity, and inhibitory activity, define the functional scope of sulfonamides. Studies demonstrating the enzyme inhibition and molecular docking of sulfonamide derivatives highlight their potential as biochemical tools and therapeutic agents (M. Abbasi et al., 2017).

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the search results, sulfonamides in general are known to inhibit bacterial synthesis of folic acid, an essential nutrient . They are structural analogs of para-aminobenzoic acid (PABA), a precursor of folic acid, and compete with PABA for the active site of the enzyme dihydropteroate synthase .

Orientations Futures

Sulfonamides have extensive applications in medicinal and synthetic chemistry . They are a major building block for many therapeutic molecules and natural products . These applications have paved the way for the continuous search and design of new drug formulations based on this class of compounds . Therefore, future research could focus on exploring the therapeutic potential of this compound and developing new synthetic methods for its preparation.

Propriétés

IUPAC Name |

1-(5-nitro-2-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-15(2)18-9-8-17(22(23)24)14-19(18)27(25,26)21-12-10-20(11-13-21)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWWDFZZCZFQKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5792791 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,4,5,6,8-hexamethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B4887700.png)

![1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine](/img/structure/B4887707.png)

![4-benzyl-8-tert-butyl-1-(ethylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4887739.png)

![3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4887775.png)

![N-[4-(aminosulfonyl)benzyl]-4-methylbenzamide](/img/structure/B4887790.png)

![3-(anilinocarbonyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4887793.png)

![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4887795.png)

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4887799.png)